molecular formula C21H14N4S B2636302 (2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile CAS No. 1017500-43-4

(2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B2636302
CAS No.: 1017500-43-4
M. Wt: 354.43
InChI Key: ITBJQDNUPHPYIB-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C21H14N4S and its molecular weight is 354.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

(2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile and its derivatives are primarily used in the synthesis of new chemical compounds. Abdelhamid et al. (2010) and Afifi et al. (2010) synthesized new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, highlighting the compound's utility in creating diverse chemical structures (Abdelhamid & Afifi, 2010).

Molecular Docking and Quantum Chemical Calculations

Viji et al. (2020) conducted molecular docking and quantum chemical calculations on derivatives of this compound, demonstrating its potential in computational chemistry for understanding molecular structures and interactions (Viji et al., 2020).

Antimicrobial Activity

Several studies, including those by Abdelhamid et al. (2010) and Afifi et al. (2010), have investigated the antimicrobial properties of derivatives of this compound. These studies reveal its potential utility in developing new antimicrobial agents (Abdelhamid et al., 2010).

Photophysical and Physicochemical Investigations

Khan (2020) explored the photophysical and physicochemical properties of a derivative of this compound, suggesting its use in the development of fluorescent chemosensors for metal ion detection (Khan, 2020).

Synthesis of Anticancer Agents

Metwally et al. (2016) synthesized novel heterocyclic compounds based on a derivative, evaluating their anticancer activity. This study highlights the potential of derivatives of this compound in anticancer drug development (Metwally et al., 2016).

Molecular Docking Studies

Jayasudha et al. (2020) performed molecular docking studies on a derivative, investigating its potential interactions with various proteins, which is crucial in drug discovery and development (Jayasudha et al., 2020).

Properties

IUPAC Name

(E)-3-(5-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4S/c22-12-17(21-24-19(14-26-21)15-7-3-1-4-8-15)11-18-13-23-25-20(18)16-9-5-2-6-10-16/h1-11,13-14H,(H,23,25)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBJQDNUPHPYIB-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(NN=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.